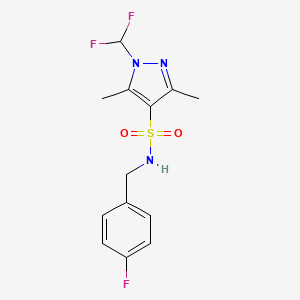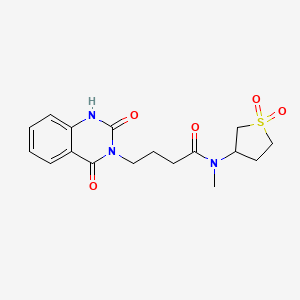
1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is also known as DFP-10825 and has a molecular formula of C15H15F3N4O2S.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway.
In agriculture, this compound inhibits the growth of weeds by interfering with the biosynthesis of essential amino acids. It also inhibits the growth of insect larvae by interfering with their nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide vary depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation.
In agriculture, this compound inhibits the growth of weeds and insect larvae, leading to reduced crop damage and increased crop yield.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments include its potential applications in various scientific fields, its ability to inhibit the growth of cancer cells, weeds, and insect larvae, and its potential as a water treatment agent.
The limitations of using this compound in lab experiments include its potential toxicity, the need for further research to fully understand its mechanism of action, and the need for proper safety precautions when handling and disposing of the compound.
Future Directions
There are several future directions for research on 1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide. In medicine, further research is needed to fully understand its potential as an anti-cancer agent and treatment for neurodegenerative diseases. In agriculture, further research is needed to optimize its use as a herbicide and insecticide. In environmental science, further research is needed to fully understand its potential as a water treatment agent and its impact on the environment.
Scientific Research Applications
1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has potential applications in various scientific fields. In medicine, it has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to protect neurons from oxidative stress.
In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. It has also been studied as a potential insecticide due to its ability to inhibit the growth of insect larvae.
In environmental science, 1-(difluoromethyl)-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been studied as a potential water treatment agent due to its ability to remove pollutants from water.
properties
IUPAC Name |
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S/c1-8-12(9(2)19(18-8)13(15)16)22(20,21)17-7-10-3-5-11(14)6-4-10/h3-6,13,17H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPDQCPCOIMNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4692371.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4692378.png)

![1-[oxo(1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B4692405.png)

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4692417.png)
![1-(2-ethoxyphenyl)-5-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4692425.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~,N~1~-diethylglycinamide](/img/structure/B4692444.png)
![N-[2-(phenylthio)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4692452.png)
![N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4692457.png)
![6-bromo-4-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline](/img/structure/B4692462.png)
![2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4692473.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-ethylpiperazine](/img/structure/B4692475.png)